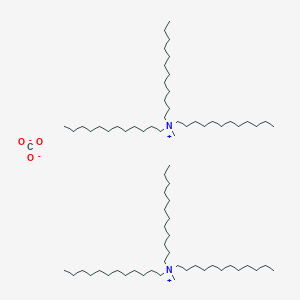
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate typically involves the reaction of N,N-didodecyl-N-methyldodecan-1-amine with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the carbonate salt. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and other biological systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate involves its interaction with lipid membranes. The compound’s long alkyl chains allow it to insert into lipid bilayers, disrupting membrane integrity. This property makes it effective as a surfactant and antimicrobial agent. The molecular targets include lipid molecules in cell membranes, leading to increased membrane permeability and potential cell lysis.
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
- Dodecyltrimethylammonium chloride
- Tetradecyl trimethyl ammonium chloride
- Cetrimonium chloride
Comparison: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate is unique due to its carbonate group and long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds. Its ability to disrupt lipid membranes more effectively makes it a valuable compound in various applications.
Properties
CAS No. |
105102-77-0 |
|---|---|
Molecular Formula |
C75H156N2O3 |
Molecular Weight |
1134.1 g/mol |
IUPAC Name |
tridodecyl(methyl)azanium;carbonate |
InChI |
InChI=1S/2C37H78N.CH2O3/c2*1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h2*5-37H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
GTVRZKRSDLTBIQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















